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molecular formula C14H26N2O3 B1602240 1-Boc-4-morpholinopiperidine CAS No. 125541-20-0

1-Boc-4-morpholinopiperidine

Cat. No. B1602240
M. Wt: 270.37 g/mol
InChI Key: JBWQUSZFCONMDT-UHFFFAOYSA-N
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Patent
US07060836B2

Procedure details

Hydrogen chloride was bubbled through an ice-cooled solution of tert-butyl 4-(4-morpholinyl)-1-piperidinecarboxylate (J.O.C. 1990; 55(8); 2552) (6.5 g, 24 mmol) in dichloromethane (100 ml), and the solution then stirred at 0° C. for 2 hours. The reaction was degassed under nitrogen, allowed to warm to room temperature, and evaporated under reduced pressure to afford the title compound as a white solid, 5.91 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:20]CCl>>[ClH:20].[NH:10]1[CH2:11][CH2:12][CH:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N1(CCOCC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution then stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen chloride was bubbled through an ice-
CUSTOM
Type
CUSTOM
Details
The reaction was degassed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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